molecular formula C6H11BrN2 B1224355 1-Ethyl-3-methylimidazolium bromide CAS No. 65039-08-9

1-Ethyl-3-methylimidazolium bromide

Cat. No.: B1224355
CAS No.: 65039-08-9
M. Wt: 191.07 g/mol
InChI Key: GWQYPLXGJIXMMV-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium bromide is an ionic liquid known for its unique properties and applications. It is a colorless to pale yellow crystalline solid with the chemical formula C6H11BrN2 and a molecular weight of 191.07 g/mol . This compound is soluble in water, dichloromethane, ethanol, and acetonitrile, but insoluble in ethyl acetate, ether, and alkanes . It is widely used in various fields due to its thermal stability, low volatility, and ability to dissolve a wide range of substances.

Preparation Methods

1-Ethyl-3-methylimidazolium bromide can be synthesized through a two-step process:

Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, bromoethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methylimidazolium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium bromide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. It can disrupt hydrogen-bond networks in biomolecules, leading to changes in their structure and function . This property is particularly useful in the pretreatment of biomass for biofuel production, where it enhances enzyme accessibility and activity.

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium bromide is compared with other imidazolium-based ionic liquids, such as:

These compounds share similar properties but differ in their anions and alkyl chain lengths, which affect their solubility, thermal stability, and conductivity. This compound is unique due to its specific combination of ethyl and methyl groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.BrH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQYPLXGJIXMMV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049343
Record name 1-Ethyl-3-methylmidazolium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-08-9
Record name 1-Ethyl-3-methylimidazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65039-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylmidazolium bromide
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Record name 1-Ethyl-3-methylmidazolium bromide
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Record name 1-Ethyl-3-methylimidazolium bromide
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Record name 1-ETHYL-3-METHYLMIDAZOLIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium bromide?

A1: this compound has the molecular formula C6H11BrN2 and a molecular weight of 191.06 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed. X-ray absorption spectroscopy (XAS) has been instrumental in revealing the local coordination structure of bromide ions within this ionic liquid. Additionally, soft X-ray absorption and emission spectroscopy (XAS and XES) have provided valuable insights into the electronic structure of the compound.

Q3: How stable is this compound at high temperatures?

A3: Research indicates that upon heating, this compound undergoes thermal decomposition, releasing alkyl bromides and alkylimidazoles. This suggests the need for careful temperature control in applications involving this compound.

Q4: Has this compound been explored for enhancing the properties of other materials?

A4: Yes, studies have shown that this compound can be used to improve the fire resistance of wood. This is attributed to the dehydration effect of the ionic liquid.

Q5: Can this compound be used with different metals?

A5: Research suggests that this compound shows promise in metal-related applications. For instance, it has been used in the co-deposition of aluminum-nickel alloys at room temperature. Furthermore, it has been utilized in the electrodeposition of zinc from a Lewis basic melt, highlighting its potential in metal plating and processing.

Q6: Does this compound exhibit any catalytic activity?

A6: Studies demonstrate that this compound can act as a solvent and a potential promoter in chemical reactions. For example, it has been investigated for its role in the synthesis of dimethyl carbonate from methanol and carbon dioxide.

Q7: What is the role of this compound in biomass processing?

A7: this compound has demonstrated potential in biomass processing, specifically in the production of furfural from carbohydrates. Its ability to dissolve metal salts, such as SnCl4, further expands its utility as a reaction medium in this field.

Q8: Can this compound be used in the synthesis of zeolites?

A8: Yes, this compound has been employed as a solvent and template in the ionothermal synthesis of aluminophosphate molecular sieves. This highlights its potential in the creation of porous materials with specific applications in catalysis and separation processes.

Q9: Have computational methods been applied to study this compound?

A9: Absolutely. Molecular dynamics simulations, often coupled with high-energy X-ray diffraction measurements, have been crucial for understanding the liquid structure of this compound. This combination allows researchers to visualize the spatial arrangement and interactions of ions within the liquid phase.

Q10: What insights do computational studies provide about the interactions of this compound?

A10: Computational studies have revealed that the bromide ions in this compound are more symmetrically distributed around the cation ring in the liquid state compared to the crystalline form. Such information is essential for understanding the behavior and properties of this ionic liquid in various applications.

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